KRCA-0377

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

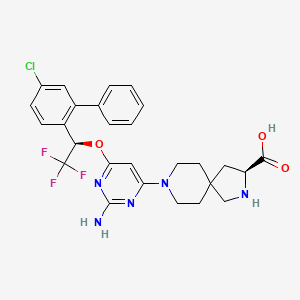

KRCA-0377 is a potent ALK inhibitor.

Scientific Research Applications

Enhanced Anti-Tumor Activity in Cancer Treatment

KRCA-0377, particularly its derivatives such as KRCA-386, have shown promising results in cancer treatment. In a study on EML4-ALK positive cancer, modifications to ceritinib, a known ALK inhibitor, led to the development of KRCA-386, which demonstrated superior inhibitory activity against ALK mutants commonly found in crizotinib-resistant patients. Specifically, KRCA-386 displayed significantly greater activity than ceritinib against challenging mutations like the G1202R mutant. This enhanced activity of KRCA-386, including its superior blood-brain barrier penetration, suggests its potential usefulness for patients with brain metastases and crizotinib resistance (Kang et al., 2016).

Molecular Inhibitory Mechanism Against NSCLC

Another aspect of KRCA-0377 research involves its potent inhibitory mechanism against non-small cell lung cancer (NSCLC) harboring EML4-ALK proteins. Derivatives like KRCA-0080 and KRCA-0087 were found to be more potent against various ALK mutants, demonstrating a significant reduction in tumor size compared to other inhibitors. These compounds effectively downregulated cellular signaling pathways, such as Akt and Erk, by suppressing ALK activity, thereby inhibiting the proliferation of cells harboring EML4-ALK (Kang et al., 2015).

Efficacy in Anaplastic Large-Cell Lymphoma

Research on KRCA-0008, a variant of KRCA-0377, showed its potential in treating anaplastic large-cell lymphoma (ALCL). It was observed to suppress the proliferation and survival of NPM-ALK-positive ALCL cells by inducing cell cycle arrest and apoptosis. This was achieved through the inhibition of downstream signals like STAT3, Akt, and ERK1/2. In vivo studies further confirmed the suppression of tumor growth in mice treated with KRCA-0008, indicating its therapeutic potential for ALCL patients (Hwang et al., 2020).

properties

CAS RN |

1845711-03-6 |

|---|---|

Product Name |

KRCA-0377 |

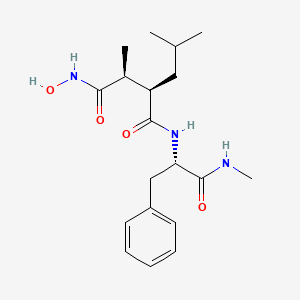

Molecular Formula |

C23H26ClN5O3S |

Molecular Weight |

488.003 |

IUPAC Name |

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H26ClN5O3S/c1-14(2)33(30,31)21-7-5-4-6-18(21)27-22-17(24)13-26-23(29-22)28-19-10-15-8-9-25-12-16(15)11-20(19)32-3/h4-7,10-11,13-14,25H,8-9,12H2,1-3H3,(H2,26,27,28,29) |

InChI Key |

NEBHHPFFBCTEBR-UHFFFAOYSA-N |

SMILES |

ClC1=CN=C(NC2=C(OC)C=C(CNCC3)C3=C2)N=C1NC4=CC=CC=C4S(C(C)C)(=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

KRCA-0377; KRCA 0377; KRCA0377. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)